molecular formula C9H11BFNO3 B1418011 (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid CAS No. 874289-45-9

(5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid

Cat. No. B1418011
M. Wt: 211 g/mol
InChI Key: QJQODUQVWPKFJI-UHFFFAOYSA-N
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Description

The compound “(5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid” is a type of boronic acid. Boronic acids are compounds that contain a boronic acid functional group (B(OH)2). They are known for their versatility in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction .


Molecular Structure Analysis

The molecular formula of “(5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid” is C9H11BFNO3 . The InChI code for this compound is 1S/C9H11BFNO3/c1-2-12-9(13)6-3-4-8(11)7(5-6)10(14)15/h3-5,14-15H,2H2,1H3,(H,12,13) .


Chemical Reactions Analysis

Boronic acids, including “(5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid”, play an important role in various chemical reactions. They are used in the Suzuki-Miyaura cross-coupling reaction, which is a type of carbon-carbon bond-forming reaction . Other transformations based on boronic acids include the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .

Scientific Research Applications

Fluorescence Quenching Studies

Boronic acid derivatives like 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid have been studied for their fluorescence quenching properties in alcohols. Such studies are crucial for understanding molecular interactions and conformational changes in solutes, impacting research in areas like sensor development and analytical chemistry (Geethanjali et al., 2015).

Crystal Structure and Synthesis for Sensing Applications

Research on amino-3-fluorophenyl boronic acids, which can be synthesized from related compounds, focuses on their crystal structure and synthesis process. These compounds have applications in creating glucose sensing materials that operate at physiological pH, relevant in medical diagnostics and treatment (Das et al., 2003).

Mechanism of Fluorescence Quenching in Biological Applications

The fluorescence quenching mechanism of boronic acid derivatives like 4-fluoro-2-methoxyphenyl boronic acid is significant in understanding their biological activities. Such studies contribute to the development of new diagnostic methods and therapeutic agents (Geethanjali et al., 2015).

Synthesis in Organic Material Production

Selective Fluorescent Chemosensors Development

Boronic acids are integral in developing selective fluorescent chemosensors for probing carbohydrates and bioactive substances. This research is pivotal for disease prevention, diagnosis, and treatment, leveraging the unique properties of boronic acids in sensor technology (Huang et al., 2012).

Optical Modulation in Nanotechnology

Phenyl boronic acids, when conjugated to polymers, are used for optical modulation in nanotechnology, particularly in saccharide recognition. This research has implications in materials science and bioengineering, contributing to the development of advanced sensing technologies and smart materials (Mu et al., 2012).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin corrosion or irritation and serious eye damage or eye irritation. Specific target organ toxicity may occur after a single exposure, with the respiratory system being a potential target .

Future Directions

The future directions in the research and application of boronic acids, including “(5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid”, involve their use in the synthesis of diverse and complex small molecules. The development of new methods for the synthesis of boronic acids, such as the use of acoustic dispensing technology, is expected to accelerate the synthesis process and allow access to unprecedented boronic acid libraries .

properties

IUPAC Name

[5-(ethylcarbamoyl)-2-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BFNO3/c1-2-12-9(13)6-3-4-8(11)7(5-6)10(14)15/h3-5,14-15H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQODUQVWPKFJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)NCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660185
Record name [5-(Ethylcarbamoyl)-2-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid

CAS RN

874289-45-9
Record name B-[5-[(Ethylamino)carbonyl]-2-fluorophenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874289-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(Ethylcarbamoyl)-2-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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